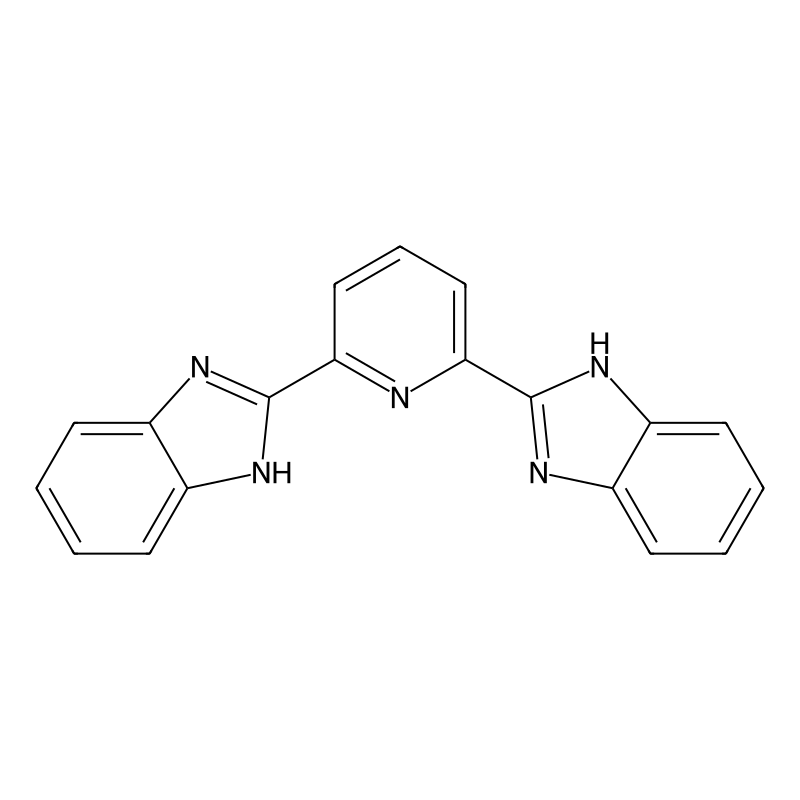

2,6-Bis(2-benzimidazolyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemosensor for Fluoride Ions

Scientific Field: Analytical Chemistry

Summary of the Application: 2,6-Bis(2-benzimidazolyl)pyridine is used as a chemosensor for the detection of fluoride ions

Methods of Application: The compound is used as a chemosensor, which means it changes its properties in the presence of fluoride ions

Results or Outcomes: The use of 2,6-Bis(2-benzimidazolyl)pyridine allows for the detection of fluoride ions.

Sensor for Toxic Metabolites of Benzene

Scientific Field: Environmental Science and Toxicology

Summary of the Application: 2,6-Bis(2-benzimidazolyl)pyridine is used as a sensor for the detection of toxic metabolites of benzene, such as phenol, hydroquinone, resorcinol, catechol, and p-benzoquinone

Methods of Application: The compound is used as a sensor, which means it changes its properties in the presence of these toxic metabolites

Results or Outcomes: The use of 2,6-Bis(2-benzimidazolyl)pyridine allows for the detection of toxic metabolites of benzene.

Inhibitor of Small Conductance Calcium-Activated Potassium (SK) Channels

Scientific Field: Pharmacology

Summary of the Application: 2,6-Bis(2-benzimidazolyl)pyridine (BBP) is a potent and selective inhibitor of small conductance calcium-activated potassium (SK) channels.

Methods of Application: The potency of BBP was measured using automatic patch clamp on all three SK channel subtypes, resulting in similar IC50 of 0.4 μM.

Results or Outcomes: BBP did not have any effect on IK, Kir2.1, Kir3.1+Kir3.4, Kv1.5, Kv4.3/KCHIP2 and Kv7.1/KCNE1 currents and was 4.8-fold and 46-fold more potent on all SK channel subtypes vs.

Anion Receptor for Acetate Ions

Summary of the Application: 2,6-Bis(2-benzimidazolyl)pyridine is reported as an efficient anion receptor providing chemical shift and optical modification based signals for the detection of acetate ions.

Methods of Application: The compound is used as an anion receptor, which means it changes its properties in the presence of acetate ions

Results or Outcomes: The use of 2,6-Bis(2-benzimidazolyl)pyridine allows for the detection of acetate ions.

Chemical Catalyst in Organic Chemistry

Scientific Field: Organic Chemistry

Results or Outcomes: The use of 2,6-Bis(2-benzimidazolyl)pyridine as a catalyst can increase the efficiency of certain organic reactions.

Optical Sensor for Aniline Recognition

Summary of the Application: 2,6-Bis(2-benzimidazolyl)pyridine is reported as an optical sensor useful for the aniline recognition. Aniline is an organic compound with the formula C6H5NH2. It is an important precursor to many industrial chemicals, including dyes, drugs, and plastics.

Methods of Application: The compound is used as an optical sensor, which means it changes its optical properties in the presence of aniline

Results or Outcomes: The use of 2,6-Bis(2-benzimidazolyl)pyridine allows for the detection of aniline.

2,6-Bis(2-benzimidazolyl)pyridine is a polycyclic organic compound characterized by its unique structure, which consists of a central pyridine ring substituted with two benzimidazole moieties at the 2 and 6 positions. This compound is noted for its potential applications in various fields, including pharmacology and supramolecular chemistry. Its molecular formula is and it has been identified as a potent inhibitor of small conductance calcium-activated potassium channels (SK channels) .

2,6-Bis(2-benzimidazolyl)pyridine exhibits notable biological activity, particularly as a selective inhibitor of SK channels. Research indicates that this compound can inhibit all three SK channel subtypes at submicromolar concentrations, suggesting its potential as a therapeutic agent in cardiovascular diseases and arrhythmias . Furthermore, it has been explored for its antiviral and anticancer properties, indicating its versatility in pharmacological applications .

The synthesis of 2,6-bis(2-benzimidazolyl)pyridine typically involves the reaction of 2,6-dibromopyridine with benzimidazole derivatives under specific conditions to facilitate the formation of the desired compound. One method includes heating the reactants in the presence of a base to promote nucleophilic substitution reactions . Various synthetic routes have been reported that optimize yield and purity, often employing different catalysts or solvents to enhance reaction efficiency .

The applications of 2,6-bis(2-benzimidazolyl)pyridine are diverse:

- Pharmacology: As an SK channel blocker, it holds promise for treating cardiovascular conditions.

- Chemosensing: It serves as a chemosensor for detecting toxic metabolites due to its ability to form stable complexes with various analytes .

- Catalysis: The compound is employed as a catalyst in various organic reactions due to its unique electronic properties .

- Material Science: Its supramolecular properties make it useful in creating new materials with specific functionalities.

Studies have demonstrated that 2,6-bis(2-benzimidazolyl)pyridine interacts selectively with histidine residues in SK channels. This interaction is crucial for its inhibitory effects on these channels and highlights its potential for further development as a targeted therapeutic agent . Additionally, research into its metal complexation abilities reveals insights into how it can be utilized in drug delivery systems and as a molecular recognition element .

Several compounds share structural similarities with 2,6-bis(2-benzimidazolyl)pyridine. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Benzimidazolylpyridine | Single benzimidazole unit attached to pyridine | Less potent SK channel inhibition compared to BBP |

| 4-(1H-benzimidazol-2-yl)pyridine | Benzimidazole at position 4 | Exhibits different binding affinities and biological activities |

| 1-(benzimidazol-2-yl)-3-(pyridin-2-yl)urea | Contains urea functionality | Known for urea recognition but lacks SK channel activity |

The uniqueness of 2,6-bis(2-benzimidazolyl)pyridine lies in its dual benzimidazole substitution on the pyridine ring, which enhances its binding affinity and selectivity towards SK channels compared to other similar compounds.

XLogP3

Appearance

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant